molecular formula C₃₉H₆₉NO₅SSi₂ B1140032 Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)- CAS No. 189453-35-8

Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-

Cat. No.: B1140032
CAS No.: 189453-35-8
M. Wt: 720.2
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)- is a complex organic molecule with a unique structure It features multiple functional groups, including silyl ethers, a thiazole ring, and a cyclohexadecene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclohexadecene core: This can be achieved through a series of cyclization reactions.

    Introduction of the silyl ether groups: This is usually done by reacting the intermediate with tert-butyl(dimethyl)silyl chloride in the presence of a base.

    Incorporation of the thiazole ring: This step involves the reaction of the intermediate with a thiazole derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups makes it susceptible to oxidation under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, modulating their activity. The specific pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-: can be compared with other silyl ether-containing compounds or thiazole derivatives.

Uniqueness

  • The unique combination of functional groups in this compound sets it apart from others. Its specific structure might confer unique properties, such as enhanced stability or specific reactivity, making it valuable for certain applications.

Properties

IUPAC Name

(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69NO5SSi2/c1-26-19-18-20-27(2)36(46-49(16,17)39(9,10)11)29(4)37(44)40(12,13)34(45-48(14,15)38(6,7)8)24-33(42)35(43)32(22-21-26)28(3)23-31-25-47-30(5)41-31/h21,23,25,27,29,32,34,36H,18-20,22,24H2,1-17H3/t27-,29+,32-,34-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAPAUDDSROWCR-CVCPIZFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=CCC(C(=O)C(=O)CC(C(C(=O)C(C1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=CC[C@H](C(=O)C(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69NO5SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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